molecular formula C32H34N2O7S B12017631 Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-61-4

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12017631
CAS No.: 609796-61-4
M. Wt: 590.7 g/mol
InChI Key: MMGDOBBCWTZYRK-IMVLJIQESA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the butoxybenzoyl and propoxyphenyl groups. The final step involves the esterification of the carboxylate group with allyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid
  • **Methyl 2-[(4-butoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate
  • **N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-furamide

Uniqueness

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate stands out due to its combination of functional groups and structural complexity

Biological Activity

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

Structural Characteristics

The compound features several functional groups, including:

  • Allyl Group : Provides reactivity and potential for various chemical transformations.
  • Thiazole and Pyrrole Moieties : Known for their biological activity, these structures are prevalent in many pharmaceuticals.

The molecular formula is C29H28N2O6SC_{29}H_{28}N_{2}O_{6}S, and it has a molecular weight of 588.71 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : Utilizing methods such as the Paal-Knorr synthesis.
  • Introduction of the Thiazole Ring : Often achieved through Hantzsch thiazole synthesis.
  • Functional Group Modifications : Final steps include esterification with allyl alcohol under acidic conditions.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrrole rings exhibit significant anticancer activities. For instance, similar derivatives have shown effectiveness against various human cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : DU-145

In vitro studies using the MTT assay have demonstrated that derivatives with similar structures can inhibit cell proliferation significantly .

Antimicrobial Activity

Compounds with thiazole and pyrrole structures are also known for their antimicrobial properties. The biological activity can be attributed to their ability to disrupt cellular processes in pathogens, making them potential candidates for developing new antimicrobial agents .

The mechanism of action for this compound likely involves:

  • Interaction with Enzymes or Receptors : The compound may modulate the activity of specific molecular targets through binding interactions.
  • Formation of Hydrogen Bonds and Hydrophobic Interactions : These interactions can lead to significant biological responses, influencing various pathways in cellular processes .

Case Studies and Research Findings

A variety of studies have focused on the biological evaluation of compounds similar to this compound:

StudyFindingsMethodology
Study 1Significant anticancer activity against MCF-7 cellsMTT assay
Study 2Antimicrobial effects against Gram-positive bacteriaZone of inhibition test
Study 3Inhibition of enzyme activity related to cancer progressionEnzyme kinetics analysis

These studies underscore the compound's potential in medicinal chemistry and its applicability in drug development.

Properties

CAS No.

609796-61-4

Molecular Formula

C32H34N2O7S

Molecular Weight

590.7 g/mol

IUPAC Name

prop-2-enyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H34N2O7S/c1-5-8-19-40-24-15-11-22(12-16-24)27(35)25-26(21-9-13-23(14-10-21)39-17-6-2)34(30(37)28(25)36)32-33-20(4)29(42-32)31(38)41-18-7-3/h7,9-16,26,35H,3,5-6,8,17-19H2,1-2,4H3/b27-25+

InChI Key

MMGDOBBCWTZYRK-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCCC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OCCC)O

Origin of Product

United States

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